molecular formula C27H29N5O2S B4097926 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)quinazolin-4-amine

2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)quinazolin-4-amine

Cat. No.: B4097926
M. Wt: 487.6 g/mol
InChI Key: PGHKXXVWKLVHJS-UHFFFAOYSA-N
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Description

2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)quinazolin-4-amine is a complex organic compound that features a quinazoline core, a piperazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)quinazolin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the phenyl groups.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring and phenyl groups.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline and piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group and the quinazoline core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-N-(1-phenylethyl)quinazolin-4-amine is unique due to its combination of a quinazoline core, a piperazine ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

IUPAC Name

2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-N-(1-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O2S/c1-20-12-14-23(15-13-20)35(33,34)32-18-16-31(17-19-32)27-29-25-11-7-6-10-24(25)26(30-27)28-21(2)22-8-4-3-5-9-22/h3-15,21H,16-19H2,1-2H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHKXXVWKLVHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)NC(C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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